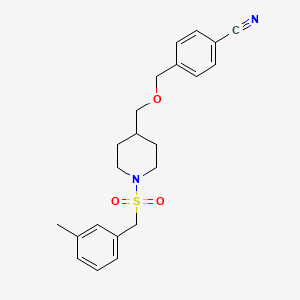
4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The introduction of "4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile" involves synthesizing complex organic compounds with potential applications in various fields, including pharmacology and material science. Research often focuses on developing new synthetic methods, analyzing molecular structures, understanding chemical reactivity, and exploring physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides. These processes require precise conditions to ensure the desired product is obtained with high yield and purity (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR, IR, and elemental analysis, is crucial for confirming the structure of synthesized compounds. Studies have detailed the molecular configurations, confirming the expected structures through crystallographic data (Girish et al., 2008).
Chemical Reactions and Properties
Understanding the chemical reactivity of such compounds involves studying their behavior in various chemical reactions, including their potential as intermediates in the synthesis of more complex molecules. Research has shown that the specific substitutions on the molecule can significantly influence its reactivity and interactions with other compounds (Wei et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how these compounds can be manipulated and used in practical applications. Investigations into these properties provide insights into the stability and storage requirements of the compounds (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects of these compounds' behavior in chemical reactions and potential applications. Detailed studies on the reactivity patterns and mechanisms of reaction are conducted to understand these aspects thoroughly (Hasegawa, 1983).
Applications De Recherche Scientifique
Photodynamic Therapy Applications : A study by (Pişkin, Canpolat, & Öztürk, 2020) discusses a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, which is useful for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield. Although not the exact compound, it provides insights into the potential applications of similar sulfonyl-substituted piperidine compounds in medical treatments.
Antimicrobial Activity : Research by (Vinaya et al., 2009) on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrates significant antimicrobial activity against bacterial and fungal pathogens of tomato plants. This suggests that sulfonyl-substituted piperidine compounds could have important applications in agriculture and plant protection.
Synthesis and Biological Properties : A study by (Sonda et al., 2004) covers the synthesis of benzamide derivatives with sulfonyl-substituted piperidine rings, showcasing their use in enhancing gastrointestinal motility. This research highlights the potential of such compounds in developing treatments for digestive disorders.
Antibacterial Evaluation : Research by (Aziz‐ur‐Rehman et al., 2017) discusses the synthesis of compounds with sulfonyl and piperidine functionalities, showing valuable antibacterial properties. This indicates the compound's potential utility in developing new antibacterial agents.
Pharmacological Properties : Another study by (Sonda et al., 2003) examines the pharmacological profiles of benzamide derivatives with sulfonyl-substituted piperidine, highlighting their potential as prokinetic agents effective on both upper and lower gastrointestinal tracts.
Safety and Hazards
Mécanisme D'action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Propriétés
IUPAC Name |
4-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-18-3-2-4-22(13-18)17-28(25,26)24-11-9-21(10-12-24)16-27-15-20-7-5-19(14-23)6-8-20/h2-8,13,21H,9-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIIZCEVRIIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


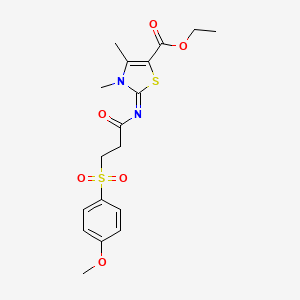
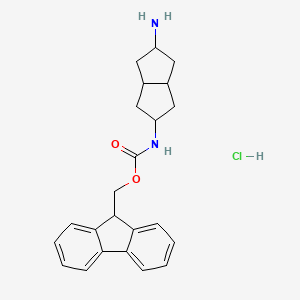
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
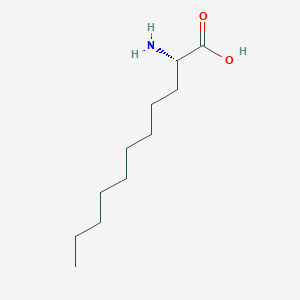

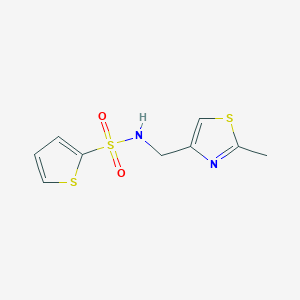
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
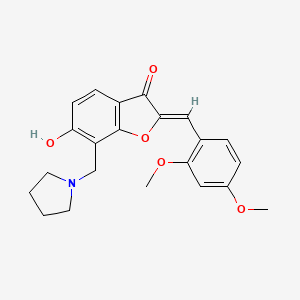
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
